Trimethylsilylmethyl acetate

Overview

Description

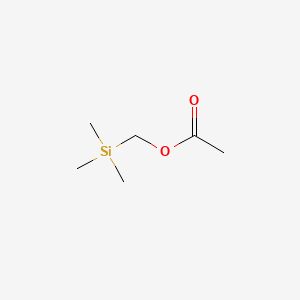

Trimethylsilylmethyl acetate (TMSMA) is a versatile compound used in a variety of scientific research applications. It is a silyl ester of acetic acid, a common organic acid. TMSMA is a colorless, volatile liquid with a pleasant odor. It is a common reagent used in organic synthesis and has a wide range of applications in the laboratory. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Scientific Research Applications

Thermal Transformations Trimethylsilylmethyl acetate exhibits significant changes under thermal conditions. A study by (Ball, Harrison, & Torr, 2000) explored its transformations in the gas phase at temperatures ranging from 623–813 K. They observed thermally induced isomerization forming ethyldimethylsilyl acetate and other by-products, providing insights into the thermal stability and reactivity of this compound.

Plant and Microbial Hormone Analysis this compound finds applications in the analysis of plant and microbial hormones. (Tuomi & Rosenqvist, 1995) detailed a method involving trimethylsilyl derivates for the qualitative and semi-quantitative analysis of gibberellic, abscisic, and indole-3-acetic acids from plant and microbial sources. This application demonstrates its utility in the field of botany and microbiology.

Chemical Synthesis and Sugar Modification In chemical synthesis, this compound is used for specific modifications of sugars. (Jansson, Frejd, Kihlberg, & Magnusson, 1986) reported its role in the conversion of glycosides into sugar acetates, highlighting its significance in organic synthesis and carbohydrate chemistry.

Enzymatic Activity Studies The compound also serves as a substrate in enzymatic studies. (Aberman, Segal, Shalitin, & Gutman, 1984) found that this compound acts as a substrate for acetylcholinesterase, suggesting its potential use in biochemical and pharmacological research.

Gas Chromatography and Mass Spectrometry It is extensively used in gas chromatography and mass spectrometry for analyzing various organic compounds. (Englmaier, 1980) elaborated on its application in the chromatographic separation of phosphate and organic acids in plant extracts.

Halogen Incorporation in Phenols this compound is used in regiospecific incorporation of halogens into phenols. Research by (Wilbur, Stone, & Anderson, 1983) optimized conditions for replacing the trimethylsilyl group with bromine and iodine in phenol derivatives.

Lithium Acetate-Catalyzed Reactions The compound plays a role in lithium acetate-catalyzed reactions, as demonstrated by (Takahashi, Fujisawa, & Mukaiyama, 2004). They showed its use in Mannich-type reactions, indicating its versatility in organic synthesis.

Organometallic Chemistry and Material Science In the field of organometallic chemistry and materials science, this compound is utilized for synthesizing various compounds and alloys. (Higa & Fallis, 2002) reported its use in the preparation of binary alloys and organometallic compounds.

Cerium (III) Mediated Reactions The compound is also involved in cerium (III) mediated reactions for synthesizing functionalized allylsilanes, as studied by (Lee, Channon, Cregg, Porter, Roden, & Yeoh, 1989).

Catalyst Systems in Organic Synthesis Additionally, it is used in catalyst systems for activating carbonyl compounds and their derivatives. (Iwasawa & Mukaiyama, 1987) highlighted its effectiveness in various organic reactions.

Mechanism of Action

Target of Action

Trimethylsilylmethyl acetate is a chemical compound that primarily targets organic molecules, specifically those with hydroxyl groups . The primary role of this compound is to increase the volatility and stability of these target molecules, making them more amenable to analysis by gas chromatography or mass spectrometry .

Mode of Action

The mode of action of this compound involves the substitution of a trimethylsilyl group for a hydrogen in the hydroxyl groups on the target compounds . This results in the formation of trimethylsiloxy groups on the molecule . This substitution increases the volatility and stability of the target molecule, making it more suitable for various analytical techniques .

Result of Action

The primary result of the action of this compound is the formation of trimethylsiloxy groups on the target molecule . This increases the volatility and stability of the target molecule, making it more suitable for analysis by gas chromatography or mass spectrometry . This can aid in the identification and study of these molecules, contributing to our understanding of their roles in various biochemical processes.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other reactive groups in the target molecule can affect the efficiency of the trimethylsilylation process . Additionally, the temperature and pressure conditions under which the reaction is carried out can also impact the effectiveness of this compound .

Safety and Hazards

Future Directions

Trimethylsilyl groups, such as the one in Trimethylsilylmethyl acetate, have a wide range of applications in organic chemistry . They are particularly useful in the derivatization of non-volatile compounds and as temporary protecting groups during chemical synthesis . As such, the future directions for this compound may involve further exploration of these applications and the development of new synthesis methods.

Biochemical Analysis

Biochemical Properties

Trimethylsilylmethyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetyl-CoA synthetase, which catalyzes the conversion of acetate into acetyl-CoA, a crucial molecule in metabolic pathways. This compound can also interact with esterases, enzymes that hydrolyze ester bonds, leading to the release of acetic acid and trimethylsilyl alcohol. These interactions are essential for understanding the compound’s role in biochemical processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the acetylation of histones, thereby altering gene expression patterns. Additionally, this compound can impact cellular metabolism by providing acetate, which is a substrate for the tricarboxylic acid (TCA) cycle, leading to increased ATP production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific enzymes, such as acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA. This binding interaction is crucial for the compound’s role in metabolic pathways. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function. For example, the compound’s interaction with histone acetyltransferases can result in increased histone acetylation, thereby promoting gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and promote cellular function. At high doses, it may exhibit toxic or adverse effects, such as cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the acetate metabolism pathway. The compound interacts with enzymes such as acetyl-CoA synthetase, which converts acetate into acetyl-CoA. This conversion is essential for the TCA cycle, where acetyl-CoA is further metabolized to produce ATP. Additionally, this compound can influence metabolic flux and metabolite levels by providing acetate as a substrate for various biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via acetate transporters, facilitating its uptake into cells. Once inside the cell, this compound can bind to proteins that direct its localization and accumulation in specific cellular compartments. These interactions are crucial for understanding the compound’s distribution and its effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm, where it interacts with enzymes involved in metabolic pathways. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .

properties

IUPAC Name |

trimethylsilylmethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2Si/c1-6(7)8-5-9(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMVBJSLYBOMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883905 | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2917-65-9 | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2917-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)methyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002917659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1-(trimethylsilyl)-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylmethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Novozym 435 an effective biocatalyst for the ammonolysis of Trimethylsilylmethyl acetate?

A1: While the research does not delve into the specific reasons behind Novozym 435's efficacy, it does highlight its superior performance compared to other lipases for this reaction. [] Further investigation into the enzyme's structure and catalytic mechanism would be needed to fully understand its effectiveness.

Q2: What structural changes occur when this compound is exposed to high temperatures?

A3: FTIR studies reveal that this compound undergoes transformations when subjected to temperatures between 623–813 K. [] Unfortunately, the specific nature of these transformations is not detailed in the abstract. A full analysis of the FTIR spectra would provide insights into the decomposition products and reaction pathways at these elevated temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

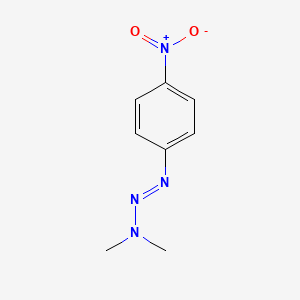

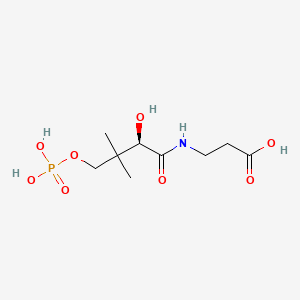

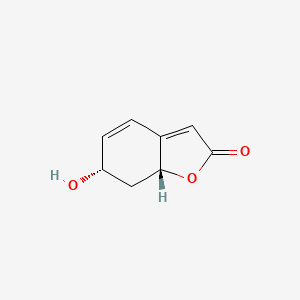

![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)